molecular formula C40H51N3O13 B8104058 DBCO-NH-PEG7-C2-NHS ester

DBCO-NH-PEG7-C2-NHS ester

Cat. No.: B8104058
M. Wt: 781.8 g/mol
InChI Key: HCAZCCPLHFREKB-UHFFFAOYSA-N
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Description

DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises:

  • DBCO (Dibenzocyclooctyne): A strained cyclooctyne enabling copper-free "click chemistry" with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC) .
  • NH-PEG7-C2: A seven-unit polyethylene glycol (PEG7) chain linked via an amino group and a two-carbon (C2) spacer. PEG enhances water solubility and reduces nonspecific binding .
  • NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified molecules to form stable amide bonds .

This compound is valued for its biocompatibility, rapid reaction kinetics under physiological conditions, and versatility in linking biomolecules (e.g., antibodies, drugs, or imaging agents) .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAZCCPLHFREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NH-PEG7-C2-NHS ester typically involves the following steps:

    PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.

    DBCO Functionalization: The DBCO group is introduced to the PEG linker through a reaction with dibenzylcyclooctyne.

    NHS Esterification: The terminal end of the PEG linker is functionalized with an NHS ester group through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

    Bulk Polymerization: Large quantities of ethylene oxide are polymerized to produce PEG.

    Functional Group Introduction: The DBCO and NHS ester groups are introduced using high-throughput chemical reactors.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield

Chemical Reactions Analysis

Types of Reactions

DBCO-NH-PEG7-C2-NHS ester primarily undergoes the following types of reactions:

    Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC.

    Esterification: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

    SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules.

    Esterification Reaction: Conducted in the presence of amines and a base such as triethylamine (TEA) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Azide-DBCO Conjugates: Formed through SPAAC reactions.

    Amide Bonds: Formed through esterification reactions with amines

Scientific Research Applications

Proteolysis-Targeting Chimeras (PROTACs)

Overview : DBCO-NH-PEG7-C2-NHS ester serves as a crucial linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation.

  • Mechanism : PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. The DBCO moiety allows for efficient conjugation to azide-functionalized proteins, facilitating the formation of these chimeras .
  • Case Study : Research has demonstrated that PROTACs utilizing DBCO linkers can selectively degrade oncogenic proteins, offering a novel therapeutic strategy in cancer treatment. For instance, studies have shown the effective degradation of the BRD4 protein using DBCO-linked PROTACs, leading to reduced tumor growth in preclinical models .

Drug Delivery Systems

Overview : The compound is instrumental in enhancing drug delivery systems through its bioorthogonal click chemistry properties.

  • Applications :
    • Targeted Drug Delivery : this compound can be used to attach therapeutic agents to specific targeting molecules, improving the specificity of drug delivery while minimizing off-target effects .
    • Nanoparticle Functionalization : The PEG component enhances solubility and biocompatibility, making it suitable for functionalizing nanoparticles used in drug delivery applications .

Imaging and Diagnostics

Overview : this compound is utilized in various imaging applications due to its ability to facilitate site-specific labeling.

  • Applications :
    • Fluorescent Labeling : It enables the attachment of fluorescent probes to biomolecules for tracking cellular processes. This capability is crucial for live-cell imaging studies where precise localization of proteins is required .
    • Diagnostic Assays : The compound's stable conjugation properties are leveraged in diagnostic assays to enhance detection sensitivity and specificity .

Surface Modification

Overview : The versatility of this compound extends to materials science, particularly in surface modification techniques.

  • Applications :
    • Material Functionalization : It can modify surfaces of various materials (e.g., nanoparticles, substrates) by allowing further functionalization with azide-containing compounds. This property is beneficial for creating advanced biomaterials with tailored functionalities .
    • Polymer Chemistry : Incorporating DBCO into polymer matrices can create custom materials with enhanced properties such as solubility and reactivity, which are vital for developing new biomaterials .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Proteolysis-Targeting ChimerasSynthesis of bifunctional molecules for targeted protein degradationSelective targeting and degradation
Drug Delivery SystemsAttachment of drugs to targeting carriersImproved specificity and reduced off-target effects
Imaging and DiagnosticsSite-specific labeling for tracking biomoleculesEnhanced detection sensitivity
Surface ModificationFunctionalization of materials for advanced biomaterial developmentTailored functionalities

Mechanism of Action

The mechanism of action of DBCO-NH-PEG7-C2-NHS ester involves its ability to form stable covalent bonds with target molecules. The DBCO group reacts with azide-containing molecules through SPAAC, while the NHS ester group reacts with amines to form amide bonds. These reactions enable the efficient and selective labeling of biomolecules, facilitating their detection, imaging, and targeted degradation .

Comparison with Similar Compounds

Structural and Functional Differences

Key comparable compounds include DBCO-PEGx-NHS esters (x = PEG chain length) and derivatives with alternative functional groups. Below is a comparative analysis:

Compound PEG Length Spacer/Linker Key Features Applications
DBCO-NH-PEG7-C2-NHS ester PEG7 C2 spacer Long PEG enhances solubility; C2 spacer minimizes steric hindrance . PROTACs, ADCs, protein labeling .
DBCO-PEG4-NHS ester PEG4 None Shorter PEG improves reaction speed in hydrophobic environments . In vitro diagnostics, small molecule conjugation .
N-DBCO-N-bis(PEG2-NHS ester) PEG2 (×2) None Dual NHS esters enable crosslinking; shorter PEG reduces solubility . Multivalent bioconjugation, nanomaterials .
DBCO-NHCO-PEG5-NHS ester PEG5 NHCO spacer Carbamate linker enhances hydrolytic stability vs. C2 . Long-term stability required in vivo .
Sulfo DBCO-PEG4-NHS ester PEG4 Sulfonate group Sulfonation increases water solubility; ideal for aqueous reactions . Live-cell imaging, hydrophilic environments .

Performance Metrics

Reaction Efficiency
  • PEG Length : Longer PEG chains (e.g., PEG7) reduce steric hindrance, improving access to target amines but may slow reaction kinetics in viscous solutions. Shorter PEGs (e.g., PEG4) favor faster reactions in organic solvents .
  • Linker Chemistry : The C2 spacer in this compound provides flexibility without introducing bulk, whereas carbamate (NHCO) or sulfonate groups alter stability and solubility .
Solubility and Biocompatibility
  • PEG7 and sulfonated derivatives exhibit superior aqueous solubility, critical for in vivo applications .
  • Dual NHS esters (e.g., N-DBCO-N-bis(PEG2-NHS ester)) may precipitate in aqueous buffers due to hydrophobicity, limiting their use to organic-phase reactions .
Stability
  • NHS esters are moisture-sensitive; DBCO-NHCO-PEG5-NHS ester’s carbamate linker offers enhanced hydrolytic stability compared to esters with alkyl spacers .
  • DBCO groups are stable in physiological conditions but degrade under strong acids/bases .

PROTACs and ADCs

This compound is preferred in PROTAC synthesis due to its optimal balance of solubility and minimal interference with protein-degradation machinery . In contrast, DBCO-PEG4-NHS ester’s shorter PEG is used for small-molecule drug conjugation where solubility is less critical .

Imaging and Diagnostics

Sulfo DBCO-PEG4-NHS ester’s enhanced solubility makes it ideal for labeling hydrophilic biomolecules in live-cell imaging . DBCO-NHCO-PEG5-NHS ester’s stability is leveraged in longitudinal studies requiring prolonged conjugate integrity .

Limitations

  • Compounds with dual NHS esters (e.g., N-DBCO-N-bis(PEG2-NHS ester)) risk over-conjugation, complicating stoichiometric control .
  • Longer PEG chains (≥PEG7) may hinder cellular uptake in drug delivery systems .

Biological Activity

DBCO-NH-PEG7-C2-NHS ester is a specialized compound that plays a crucial role in chemical biology, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG) backbone with a dibenzocyclooctyne (DBCO) moiety and an N-hydroxysuccinimide (NHS) ester, which together facilitate bioorthogonal click chemistry. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C40H51N3O13
  • Molecular Weight : 781.85 g/mol
  • Solubility : The compound is soluble in organic solvents such as DMSO and DMF but has limited solubility in aqueous environments, which influences its application in biological systems .

This compound primarily functions through:

  • Bioorthogonal Click Chemistry : The DBCO group enables efficient reactions with azide-containing molecules without interfering with biological functions.
  • Covalent Bond Formation : The NHS ester allows for the selective modification of amine-containing biomolecules, facilitating the formation of stable conjugates .

Applications in PROTACs

This compound is integral to the design and synthesis of PROTACs, which are bifunctional molecules that promote targeted protein degradation. The mechanism involves:

  • Targeting E3 Ubiquitin Ligases : One ligand binds to an E3 ligase while the other binds to the target protein.
  • Ubiquitin-Proteasome System Exploitation : This dual binding leads to ubiquitination and subsequent degradation of the target protein by the proteasome .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
PROTAC DevelopmentDemonstrated that this compound effectively facilitates the synthesis of PROTACs with enhanced specificity and efficacy in degrading target proteins.
Drug Delivery SystemsUtilized in novel drug delivery systems, showing improved stability and targeting efficiency when conjugated with therapeutic agents.
Imaging ApplicationsHighlighted its use in imaging probes for tracking biomolecules in vivo, enhancing visualization capabilities without disrupting cellular functions.

Case Study Example

In a recent study published by AxisPharm, researchers utilized this compound to develop a targeted therapeutic agent that demonstrated significant efficacy in reducing tumor growth in preclinical models. The study emphasized the compound's ability to enhance solubility and stability of the drug conjugates, leading to improved therapeutic outcomes compared to traditional methods .

Advantages of this compound

  • High Efficiency : The click chemistry reaction is highly efficient and does not require catalysts, making it suitable for various applications.
  • Bioorthogonal Nature : Allows for precise conjugation in living systems without affecting native biological processes.
  • Enhanced Solubility : The PEG component improves solubility, facilitating its use in biological assays and drug formulations .

Q & A

Basic Research Questions

Q. What are the structural components of DBCO-NH-PEG7-C2-NHS ester, and how do they contribute to its function in bioconjugation?

  • Answer : The compound comprises five key components:

  • DBCO (Dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, ideal for bioorthogonal labeling in physiological conditions .
  • NH group : Serves as a linker between DBCO and the PEG chain.
  • PEG7 (7-mer polyethylene glycol) : Enhances water solubility, reduces nonspecific protein binding, and improves biocompatibility .
  • C2 spacer : A short methylene chain that minimizes steric hindrance during conjugation .
  • NHS ester : Reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds, enabling covalent attachment to biomolecules .
    • Methodological Insight : For efficient conjugation, dissolve the compound in anhydrous DMSO or DMF to prevent hydrolysis of the NHS ester. Use a 1.5–2.0 molar excess relative to the target amine groups to ensure complete reaction .

Q. How does the PEG chain length (PEG7) influence the performance of this compound in biological systems?

  • Answer : The PEG7 chain balances hydrophilicity and steric flexibility. Shorter PEG chains (e.g., PEG2 or PEG4) may compromise solubility, while longer chains (e.g., PEG24) could reduce reaction efficiency due to increased spatial hindrance. PEG7 optimizes water solubility while maintaining efficient binding kinetics in applications like antibody-drug conjugates (ADCs) .
  • Methodological Insight : When comparing PEG lengths, perform solubility assays (e.g., dynamic light scattering) and binding efficiency tests (e.g., surface plasmon resonance) to validate optimal performance for your specific system .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in PROTAC synthesis?

  • Answer : Key parameters include:

  • pH : Maintain pH 7.5–8.5 (e.g., using phosphate or HEPES buffers) to ensure NHS ester reactivity while minimizing hydrolysis .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis for time-sensitive protocols or room temperature for faster kinetics .
  • Molar Ratio : Use a 3:1 molar excess of this compound relative to the target protein’s amine groups to account for competing hydrolysis .
    • Validation : Monitor reaction progress via MALDI-TOF or SDS-PAGE to confirm conjugation efficiency. For PROTACs, validate degradation efficacy using Western blotting to quantify target protein levels post-treatment .

Q. What strategies mitigate steric hindrance when conjugating this compound to large biomolecules (e.g., antibodies)?

  • Answer :

  • Site-Specific Conjugation : Use engineered antibodies with introduced cysteine residues or unnatural amino acids (e.g., p-acetylphenylalanine) to direct conjugation away from critical binding regions .
  • Stepwise Reactions : First react the NHS ester with a small-molecule payload (e.g., a drug or fluorophore), then perform DBCO-azide click chemistry to attach the modified payload to the target biomolecule .
    • Data Analysis : Compare conjugation efficiency (via HPLC or LC-MS) and bioactivity (e.g., ELISA for antibodies) between random and site-specific approaches to quantify improvements .

Q. How should researchers address discrepancies in stability data for this compound under different storage conditions?

  • Answer :

  • Controlled Stability Testing : Store aliquots at −20°C (dry), −80°C (in solution), and 4°C, then assess purity via HPLC at 0, 1, 3, and 6 months. Hydrolysis manifests as a reduction in the NHS ester peak (~254 nm) .
  • Contradiction Resolution : If literature reports conflicting stability data (e.g., room-temperature stability), verify the solvent used (anhydrous DMSO vs. aqueous buffers) and the presence of stabilizers (e.g., cryoprotectants) .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound-mediated protein degradation studies?

  • Answer :

  • Nonlinear Regression Models : Fit data to a four-parameter logistic curve (e.g., Hill equation) to calculate EC50 and maximal degradation efficacy (Emax) .
  • Outlier Handling : Use Grubbs’ test to identify and exclude outliers arising from experimental variability (e.g., inconsistent PROTAC-cell incubation times) .
    • Reporting Standards : Adhere to NIH preclinical guidelines by detailing sample size (n ≥ 3), replicates (biological vs. technical), and error bars (SEM or SD) in figures .

Methodological Best Practices

  • Experimental Reproducibility : Document buffer composition, reaction times, and purification steps (e.g., size-exclusion chromatography) in the main manuscript or supplementary materials to enable replication .
  • Safety Protocols : Store the compound at −20°C in anhydrous conditions, and handle it in a fume hood with PPE (gloves, lab coat, goggles) to prevent exposure .

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